molecular formula C9H9O7P B8234159 5-(Phosphonomethyl)isophthalic acid

5-(Phosphonomethyl)isophthalic acid

Cat. No. B8234159
M. Wt: 260.14 g/mol
InChI Key: ATEDZEYFTCGZFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Phosphonomethyl)isophthalic acid is a useful research compound. Its molecular formula is C9H9O7P and its molecular weight is 260.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Polymer Development

  • 5-(Phosphonomethyl)isophthalic acid is utilized in the synthesis of novel polyamides and polyesters. These materials exhibit good solubility in organic solvents and demonstrate potential for applications in various fields due to their inherent properties, such as optical activity and thermal stability (Mallakpour & Taghavi, 2008), (Mallakpour & Kolahdoozan, 2007).

Catalysis and Chemical Reactions

  • This compound is used in asymmetric hydrogenation with rhodium(I) complexes. The research emphasizes how the chirality of the ligands influences the selectivity in catalysis, demonstrating the compound's role in creating more efficient and selective catalysts (Kokan & Kirin, 2013).

Gas Adsorption and Metal-Organic Frameworks

  • In the field of metal-organic frameworks (MOFs), this compound plays a crucial role. It forms structures with significant gas sorption capabilities, indicating potential applications in gas separation or purification (Zhang et al., 2010).

Electronic Applications

  • The compound is involved in modifying surfaces to enhance electronic properties, such as hole transport in OLEDs. This indicates its applicability in improving the efficiency of electronic devices (Can et al., 2014).

Proton Conduction

  • A notable application in proton conduction is observed in a study where this compound contributes to a metal-organic framework with exceptional anhydrous conductivity, suggesting potential use in energy-related applications (Wei et al., 2017).

Synthesis of Metal-Organic Frameworks with Phosphonate Ligands

  • Its use in embedding protected phosphonate groups onto isophthalic acid to synthesize metal-organic frameworks, allowing for the exploration of post-synthetic modifications in MOFs, is another area of interest (Yamada & Kitagawa, 2012).

Medical Imaging

  • In medical imaging, a study highlights its application in developing a new (99m)Tc-based multidentate phosphonate chelate, demonstrating its potential in targeted diagnosis and therapy (Panwar et al., 2007).

properties

IUPAC Name

5-(phosphonomethyl)benzene-1,3-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9O7P/c10-8(11)6-1-5(4-17(14,15)16)2-7(3-6)9(12)13/h1-3H,4H2,(H,10,11)(H,12,13)(H2,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATEDZEYFTCGZFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(=O)O)C(=O)O)CP(=O)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9O7P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of diethyl 5-[(diethoxyphosphinyl)methyl]-1,3-benzenedicarboxylate (0.186 g, 0.5 mmol) in 12 N HCl (2.5 mL) was heated at 100° C. for 24 hours. The resulting precipitate was washed with water and dried under vacuum to give 0.057 g of white powder (41% yield).
Name
diethyl 5-[(diethoxyphosphinyl)methyl]-1,3-benzenedicarboxylate
Quantity
0.186 g
Type
reactant
Reaction Step One
Name
Quantity
2.5 mL
Type
solvent
Reaction Step One
Yield
41%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(Phosphonomethyl)isophthalic acid
Reactant of Route 2
5-(Phosphonomethyl)isophthalic acid
Reactant of Route 3
5-(Phosphonomethyl)isophthalic acid
Reactant of Route 4
5-(Phosphonomethyl)isophthalic acid
Reactant of Route 5
5-(Phosphonomethyl)isophthalic acid
Reactant of Route 6
5-(Phosphonomethyl)isophthalic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.